9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride

Description

Molecular Formula and Stereochemical Configuration

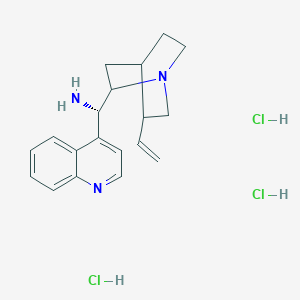

The molecular formula of 9-amino-(9-deoxy)epi-cinchonidine trihydrochloride is C₁₉H₂₆Cl₃N₃ , with a molecular weight of 402.8 g/mol . The compound derives from the parent cinchona alkaloid cinchonidine, wherein the hydroxyl group at position C9 is replaced by an amino group, and three hydrochloric acid molecules are incorporated as counterions.

The stereochemical configuration is defined by two critical stereogenic centers at positions C8 and C9. Unlike natural cinchonidine, which adopts an (8S,9R) configuration, the "epi" designation in this derivative indicates an inversion at C9, resulting in an (8S,9S) configuration. This inversion is achieved through a two-step synthetic process involving sequential substitutions at C9, as demonstrated in the preparation of exotic 9-epimers. The absolute configuration was confirmed via nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography of analogous compounds, which revealed distinct coupling constants and spatial arrangements.

Table 1: Comparative molecular features of this compound and cinchonidine

| Feature | This compound | Cinchonidine |

|---|---|---|

| Molecular formula | C₁₉H₂₆Cl₃N₃ | C₁₉H₂₂N₂O |

| Molecular weight (g/mol) | 402.8 | 294.4 |

| C9 functional group | -NH₂ (amino) | -OH (hydroxyl) |

| Configuration at C8/C9 | (8S,9S) | (8S,9R) |

| Protonation state | Trihydrochloride salt | Free base or monosalts |

Crystalline Structure Analysis

The crystalline structure of this compound remains unreported in single-crystal X-ray studies. However, insights can be inferred from analogous compounds. For instance, zirconium phosphonate-supported derivatives of this compound form porous nanostructures with mean diameters of 20–40 nm, as revealed by transmission electron microscopy. These materials exhibit ordered pore arrangements, attributed to the rigid bicyclic quinuclidine moiety and planar quinoline ring, which facilitate π-π stacking and hydrogen bonding.

In the trihydrochloride form, the three chloride ions likely occupy interstitial sites within the lattice, stabilized by ionic interactions with protonated nitrogen atoms. Fourier-transform infrared (FTIR) spectroscopy of similar hydrochlorides shows characteristic N–H stretching vibrations at 3200–2800 cm⁻¹ and Cl⁻ ion peaks near 600 cm⁻¹, confirming salt formation.

Comparative Analysis with Parent Cinchona Alkaloids

Structurally, this compound diverges from natural cinchona alkaloids in three key aspects:

- C9 Substitution : The hydroxyl group in cinchonidine is replaced by an amino group, enhancing nucleophilicity and altering hydrogen-bonding capabilities.

- Stereochemical Inversion : The epimerization at C9 reverses the spatial orientation of the C9 substituent, influencing substrate binding in catalytic applications.

- Salt Formation : The trihydrochloride form increases aqueous solubility compared to the sparingly soluble free base forms of natural alkaloids.

These modifications enable the compound to act as a bifunctional organocatalyst, with the amino group serving as a Brønsted base and the protonated quinuclidine nitrogen stabilizing transition states via electrostatic interactions.

Protonation States in Trihydrochloride Form

The trihydrochloride salt arises from protonation at three nitrogen sites:

- Primary amine at C9 : The -NH₂ group accepts a proton to form -NH₃⁺, with a pKa ~10.5, typical for aliphatic amines.

- Quinuclidine nitrogen : The bicyclic amine (pKa ~8.5) is protonated, contributing to the compound’s cationic character.

- Quinoline nitrogen : Though less basic (pKa ~4.9), the quinoline nitrogen may partially protonate under acidic conditions, completing the trihydrochloride stoichiometry.

Table 2: Protonation sites and estimated pKa values

| Nitrogen Site | Protonation State | Estimated pKa |

|---|---|---|

| C9 primary amine | -NH₃⁺ | ~10.5 |

| Quinuclidine tertiary amine | -NH⁺ | ~8.5 |

| Quinoline aromatic nitrogen | -NH⁺ (partial) | ~4.9 |

Properties

IUPAC Name |

(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3.3ClH/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17;;;/h2-7,9,13-14,18-19H,1,8,10-12,20H2;3*1H/t13?,14?,18?,19-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDYEFVAUOWZRJ-KBVCVLTASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1CN2CCC1CC2[C@H](C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride typically involves the modification of cinchonidine. One common method includes the reduction of cinchonidine to remove the hydroxyl group, followed by the introduction of an amino group at the 9-position. The final step involves the formation of the trihydrochloride salt. The reaction conditions often require the use of reducing agents such as sodium borohydride and amination reagents like ammonia or amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: The compound can be further reduced to modify its functional groups.

Substitution: It participates in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amines, and substituted cinchonidine compounds .

Scientific Research Applications

9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride has a wide range of applications in scientific research:

Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in the production of various drugs.

Mechanism of Action

The mechanism of action of 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride involves its interaction with specific molecular targets. In asymmetric catalysis, it acts by forming a chiral environment that facilitates the selective formation of one enantiomer over the other. The compound’s amino group plays a crucial role in forming hydrogen bonds and other interactions with substrates, enhancing its catalytic efficiency.

Comparison with Similar Compounds

Key Properties :

- Molecular formula: C₁₉H₂₃N₃·3HCl

- Molecular weight: 402.8 g/mol

- Optical activity: [α]D²² = +100 (indicative of a levorotatory isomer)

- Synthesis: Prepared via Mitsunobu reaction using triphenylphosphine (PPh₃) and diisopropyl azidodicarboxylate (DIAD), yielding 66% .

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a family of Cinchona alkaloid derivatives modified for enhanced catalytic performance. Below is a comparative analysis with structurally related analogs:

Catalytic Performance and Research Findings

Thiourea and Squaramide Catalysts

- Target Compound: Used to synthesize thiourea catalysts by reacting with isothiocyanates derived from amino acids. These catalysts exhibit high efficiency (98% yield) and low E-factor (77), emphasizing green chemistry principles .

- Quinidine Derivative (CAS 1391506-12-9) : Forms dual-hydrogen-bond squaramide catalysts. In one study, a sulfamide derivative achieved 39% yield in a two-step reaction, highlighting steric and electronic effects of substituents .

- Dihydrocinchonine Derivative (CAS 354532-49-3) : The saturated ring improves thermal stability, making it suitable for reactions requiring elevated temperatures .

Stereochemical and Reactivity Insights

- The epi configuration in the target compound enhances enantioselectivity by altering spatial interactions in catalytic pockets .

- Substitution at C2′ (e.g., chloro in 2′-chloro-9-amino-(9-deoxy)-epi-quininium trihydrochloride) reduces reaction yields (39%) due to steric hindrance but improves selectivity in sulfamide catalysts .

Biological Activity

9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride, a derivative of cinchona alkaloids, has garnered attention for its potential biological activities. This compound is structurally related to quinine and exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula : C19H23N3·3HCl

- Molecular Weight : 402.79 g/mol

- CAS Number : 1263486-03-8

- Melting Point : 214-215 °C

- Optical Activity : Specific rotation of +65.0° in dilute hydrochloric acid solution

These properties indicate the compound's stability and potential for biological interactions.

Antimalarial Properties

Research indicates that this compound exhibits antimalarial activity , similar to its parent compound, quinine. The mechanism of action is believed to involve interference with nucleic acid synthesis in the malaria parasite, disrupting its cellular processes and leading to cell death .

Anticancer Activity

In addition to its antimalarial effects, this compound has shown promise against certain cancer cell lines. Studies suggest that it may inhibit cancer cell proliferation through mechanisms that include apoptosis induction and disruption of cell cycle progression .

Neurological Applications

The compound has also been investigated for its ability to modulate neurotransmitter pathways. This suggests potential applications in neurological disorders, where modulation of neurotransmitter systems can lead to therapeutic benefits.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Quinine | C20H24N2O2 | Well-known antimalarial; derived from cinchona bark. |

| Dihydroquinine | C20H26N2O2 | A reduced form of quinine with similar activity. |

| Cinchonidine | C19H22N2O | Used for its analgesic properties. |

| 6-Methoxyquinine | C20H25N3O2 | An analog with modifications affecting solubility and activity. |

The unique amino substitution at the 9-position in 9-Amino-(9-deoxy)epi-cinchonidine enhances its biological activity compared to other derivatives while maintaining structural integrity similar to quinine.

Case Studies and Research Findings

- Antimalarial Efficacy : A study evaluated the efficacy of 9-Amino-(9-deoxy)epi-cinchonidine against Plasmodium falciparum strains. Results demonstrated a significant reduction in parasitemia levels, indicating strong antimalarial potential.

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in decreased viability and increased apoptosis markers, suggesting a promising avenue for anticancer therapies .

- Neurotransmitter Modulation : Research exploring the effects on neurotransmitter release demonstrated that the compound could enhance dopamine release in neuronal cultures, indicating potential for treating neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride, and how can purity be validated?

The synthesis of this compound typically involves chiral resolution or asymmetric catalysis due to its stereochemical complexity. Post-synthesis purification often employs recrystallization or chromatography. Purity validation requires analytical techniques such as HPLC (with chiral columns for enantiomeric excess determination), NMR (for structural confirmation), and mass spectrometry (for molecular weight verification). Cross-referencing with literature on cinchona alkaloid derivatives is critical, as their synthetic pathways share similarities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key protocols include:

- Use of PPE (gloves, chemical goggles, lab coats) to avoid skin/eye contact .

- Storage in a cool, ventilated area away from ignition sources .

- Emergency measures: For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

- Waste disposal via certified hazardous waste handlers .

Q. How does this compound function as a catalyst in asymmetric synthesis?

The compound’s tertiary amine and hydroxyl groups act as hydrogen-bond donors and Brønsted bases, enabling enantioselective activation of substrates (e.g., in Michael additions or organocatalytic cyclizations). Its rigid bicyclic structure enforces stereochemical control. Researchers should optimize solvent polarity and temperature to enhance enantioselectivity, referencing kinetic studies on analogous cinchona alkaloids .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assign stereochemistry via coupling constants and NOE experiments.

- X-ray crystallography : Resolve absolute configuration.

- IR spectroscopy : Confirm functional groups (e.g., NH/OH stretches).

Comparative data from structurally related alkaloids (e.g., quinuclidine derivatives) aids interpretation .

Advanced Research Questions

Q. How can stereoselective outcomes be systematically tuned in reactions catalyzed by this compound?

Strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance substrate-catalyst interactions.

- Additive engineering : Co-catalysts like achiral acids can modulate transition-state geometry.

- Computational modeling : Use DFT calculations to predict steric/electronic effects on enantiomeric excess . Experimental validation via kinetic profiling is recommended .

Q. What methodologies address contradictory data in catalytic performance studies?

- Control experiments : Verify catalyst stability under reaction conditions (e.g., via in situ NMR).

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., temperature vs. solvent effects).

- Cross-lab replication : Collaborate to test reproducibility, addressing potential impurities or measurement biases .

Q. How can computational tools optimize reaction conditions for this compound?

- Reaction path searching : Quantum mechanics/molecular mechanics (QM/MM) simulations identify low-energy pathways.

- Machine learning : Train models on historical catalytic data to predict optimal conditions (e.g., solvent, stoichiometry).

- High-throughput virtual screening : Narrow experimental parameters before lab testing .

Q. What experimental designs mitigate challenges in studying its ecological toxicity?

Q. How do structural modifications impact its catalytic efficacy and selectivity?

- Derivatization : Introduce electron-withdrawing/donating groups at the C9 position to alter transition-state interactions.

- Steric mapping : Compare turnover rates in bulkier substrates to assess steric hindrance.

- Kinetic isotope effects (KIE) : Probe rate-determining steps in modified vs. parent catalysts .

Q. What strategies validate mechanistic hypotheses in enantioselective reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.